molecular formula C13H23N3O3 B6761567 N-(1-acetylazetidin-3-yl)-2-methyl-3-morpholin-4-ylpropanamide

N-(1-acetylazetidin-3-yl)-2-methyl-3-morpholin-4-ylpropanamide

Cat. No.: B6761567
M. Wt: 269.34 g/mol
InChI Key: AVPBYOAQMIVBIZ-UHFFFAOYSA-N
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Description

N-(1-acetylazetidin-3-yl)-2-methyl-3-morpholin-4-ylpropanamide is a complex organic compound that features an azetidine ring, a morpholine ring, and an amide functional group

Properties

IUPAC Name

N-(1-acetylazetidin-3-yl)-2-methyl-3-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-10(7-15-3-5-19-6-4-15)13(18)14-12-8-16(9-12)11(2)17/h10,12H,3-9H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPBYOAQMIVBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)C(=O)NC2CN(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylazetidin-3-yl)-2-methyl-3-morpholin-4-ylpropanamide typically involves multiple steps, starting with the formation of the azetidine ring. . This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylazetidin-3-yl)-2-methyl-3-morpholin-4-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and morpholine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving azetidine and morpholine rings.

    Medicine: The compound could be explored for its pharmacological properties, including potential as a drug candidate.

    Industry: It might find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-acetylazetidin-3-yl)-2-methyl-3-morpholin-4-ylpropanamide involves its interaction with specific molecular targets. The azetidine and morpholine rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and morpholine derivatives, such as:

Uniqueness

N-(1-acetylazetidin-3-yl)-2-methyl-3-morpholin-4-ylpropanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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